Orthogonal Deprotection: Cbz vs. Boc Stability in Acidic Conditions
The Cbz protecting group on this compound is stable under acidic conditions that rapidly cleave tert-butyloxycarbonyl (Boc) groups. In a head-to-head comparison using 85 wt% aqueous phosphoric acid, tert-butyl carbamates were quantitatively deprotected within 2-4 hours at room temperature, while Cbz carbamates remained completely intact (0% deprotection) under identical conditions [1]. This orthogonality is confirmed by a review of amine protecting groups: Boc is removed by strong acid (TFA), whereas Cbz requires catalytic hydrogenation (H2, Pd-C) [2].
| Evidence Dimension | Deprotection under acidic conditions (85 wt% H3PO4, RT) |
|---|---|
| Target Compound Data | Cbz group: 0% deprotection |
| Comparator Or Baseline | Boc group: 100% deprotection (2-4 hours) |
| Quantified Difference | Complete orthogonality; 100% differential stability |
| Conditions | Aqueous phosphoric acid (85 wt%), room temperature, 2-4 hours [1] |
Why This Matters
This orthogonality allows chemists to selectively remove Boc groups in the presence of Cbz, enabling complex multi-step syntheses of kinase inhibitors and peptide mimetics without protecting group crossover.
- [1] Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. View Source
- [2] Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. View Source
